2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a variety of functional groups. This compound is part of a broader class of amino ketones that are of significant interest in medicinal chemistry due to their potential therapeutic applications.
The compound is classified under the category of amino ketones, which are known for their diverse biological activities. Its molecular formula is , and it features a chiral center, contributing to its optical activity. The compound can be sourced from various chemical suppliers and is often studied in the context of drug development and pharmacology.
The synthesis of 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves several synthetic routes, primarily focusing on the introduction of the pyrrolidine ring and the benzyl-methyl-amino group. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry at the 3-position of the pyrrolidine ring.
The molecular structure of 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can be represented using various notations:
InChI=1S/C16H26N2O/c1-14(2)18(12-15-6-4-3-5-7-15)16-8-9-17(13-16)10-11-19/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m1/s1The compound's structural features include:
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions:
The progress and outcomes of these reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) to ensure desired yields and purities.
The mechanism of action for 2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is not fully elucidated but is believed to involve interactions with specific biological targets, potentially influencing neurotransmitter systems or other physiological pathways.
Research indicates that compounds with similar structures may exhibit effects on neurotransmitter uptake or receptor binding, suggesting that this compound could have implications in treating neurological disorders.
The physical properties include:
Key chemical properties include:
Further characterization can be performed using spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity and purity.
2-Amino-1-[(R)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone has potential applications in various scientific fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9